3,8-Dimethyl-1,2-naphthoquinone
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Overview
Description
3,8-Dimethyl-1,2-naphthoquinone is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 3rd and 8th positions of the naphthoquinone structure. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals. They are known for their vibrant colors and significant biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-1,2-naphthoquinone typically involves the methylation of 1,2-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,2-naphthoquinone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated naphthoquinones.
Scientific Research Applications
3,8-Dimethyl-1,2-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer properties and its role in inhibiting specific enzymes involved in cancer cell proliferation.
Industry: Used as a dye intermediate and in the production of certain polymers
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1,2-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its anticancer activity, where the generated ROS can induce apoptosis in cancer cells. The compound also targets specific enzymes, such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
1,2-Naphthoquinone: Lacks the methyl groups at the 3rd and 8th positions.
1,4-Naphthoquinone: Has carbonyl groups at the 1st and 4th positions instead of the 1st and 2nd positions.
2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position and carbonyl groups at the 1st and 4th positions.
Uniqueness: 3,8-Dimethyl-1,2-naphthoquinone is unique due to the presence of methyl groups at the 3rd and 8th positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron distribution, making it more or less reactive in certain chemical reactions compared to its non-methylated counterparts .
Properties
CAS No. |
207597-36-2 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-7-4-3-5-9-6-8(2)11(13)12(14)10(7)9/h3-6H,1-2H3 |
InChI Key |
DKHAQNNRAKURNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)C2=O)C |
Origin of Product |
United States |
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